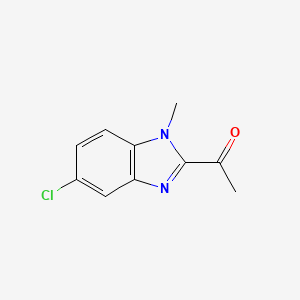

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both benzene and imidazole ring systems. The compound's molecular formula C₁₀H₉ClN₂O reflects a molecular weight of 208.64 atomic mass units, indicating the presence of ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This molecular composition establishes the compound as a substituted benzimidazole derivative with an acetyl functional group attached to the heterocyclic core.

The structural designation emphasizes the specific positioning of substituents within the benzimidazole framework. The chlorine atom occupies the 5-position of the benzimidazole ring system, while the methyl group is attached to the nitrogen atom at the 1-position. The ethanone moiety is connected to the 2-position of the benzimidazole core, creating a ketone functional group that significantly influences the compound's electronic properties and reactivity patterns. Chemical databases consistently report the Chemical Abstracts Service number as 620604-10-6, providing unambiguous identification for this specific structural arrangement.

The International Chemical Identifier string InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-4-3-7(11)5-9(8)13(10)2/h3-5H,1-2H3 encodes the complete structural information including connectivity and hydrogen atom positions. The Simplified Molecular Input Line Entry System representation CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl provides a linear notation that captures the compound's molecular topology and substitution pattern. These standardized identifiers ensure consistent communication across scientific databases and research publications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.64 g/mol | |

| Chemical Abstracts Service Number | 620604-10-6 | |

| International Chemical Identifier Key | AHWIFAIMYTZUCC-UHFFFAOYSA-N |

X-ray Crystallographic Studies and Bond Angle Optimization

Crystallographic investigations of benzimidazole derivatives provide crucial insights into the three-dimensional structural arrangements and bond optimization patterns characteristic of this compound class. X-ray diffraction studies reveal that benzimidazole ring systems typically adopt planar conformations with minimal deviations from coplanarity. The fused benzene-imidazole framework demonstrates inherent rigidity due to aromatic stabilization and conjugation effects that maintain structural integrity across the heterocyclic core.

Research on related benzimidazole structures indicates that the benzimidazole mean plane forms specific dihedral angles with attached substituents, creating characteristic three-dimensional geometries. Crystal structure determinations show that benzimidazole rings exhibit maximum deviations from planarity typically less than 0.06 Angstroms, confirming the planar nature of the heterocyclic core. These crystallographic parameters establish benchmark values for understanding the structural constraints and conformational preferences of this compound.

Bond angle optimization studies demonstrate that benzimidazole derivatives crystallize in various space groups depending on substituent patterns and intermolecular interactions. The orthorhombic crystal system with space group P21na represents a common crystallographic arrangement for benzimidazole compounds, with unit cell parameters typically ranging from 6 to 16 Angstroms. Temperature-dependent structural studies reveal thermal stability characteristics, with benzimidazole derivatives maintaining structural integrity up to approximately 170 degrees Celsius before undergoing phase transitions.

Powder X-ray diffraction analysis provides complementary structural information, confirming crystallinity and phase purity of benzimidazole derivatives. The diffraction patterns exhibit characteristic peak positions that correspond to specific crystal planes and interatomic spacings within the three-dimensional lattice structure. These crystallographic data enable precise determination of molecular packing arrangements and intermolecular interaction patterns that influence solid-state properties and stability characteristics.

| Crystallographic Parameter | Typical Value Range | Reference |

|---|---|---|

| Maximum Deviation from Planarity | < 0.06 Å | |

| Thermal Stability Limit | 170°C | |

| Common Space Group | P21na | |

| Unit Cell Parameter Range | 6-16 Å |

Tautomeric Behavior and Prototropic Equilibria

Tautomeric equilibria in benzimidazole derivatives represent fundamental structural phenomena that significantly influence chemical properties and biological activities. The benzimidazole ring system exhibits characteristic 1,3-tautomeric behavior involving hydrogen transfer between nitrogen atoms at positions 1 and 3. This prototropic equilibrium creates dynamic structural interconversion that affects Nuclear Magnetic Resonance spectroscopic patterns and chemical reactivity profiles.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides quantitative methods for determining tautomeric ratios in benzimidazole solutions. Chemical shift differences between tautomeric forms enable calculation of equilibrium constants and population distributions under various solvent conditions. Research demonstrates that Carbon-4 and Carbon-7 chemical shift positions serve as diagnostic indicators for tautomeric state determination, with reference values of approximately 120.0 parts per million for pyridine-like nitrogen effects and 110.0 parts per million for pyrrole-like nitrogen influences.

Solvent effects significantly influence tautomeric equilibria, with polar protic solvents typically favoring different tautomeric distributions compared to aprotic systems. Temperature-dependent studies reveal activation energies for tautomeric interconversion processes, providing thermodynamic and kinetic parameters for prototropic equilibria. The presence of substituents such as chlorine atoms and methyl groups modifies tautomeric preferences through electronic and steric effects that alter the relative stability of alternative structures.

Quantum chemical calculations support experimental observations of tautomeric behavior, predicting energy differences between tautomeric forms and transition state barriers for hydrogen transfer processes. Computational studies reveal that benzimidazole tautomers exhibit distinct photochemical properties, with specific wavelength absorption leading to selective tautomer formation and interconversion. These findings establish the relationship between structural features and dynamic equilibrium behavior in substituted benzimidazole systems.

Comparative Analysis with Related Benzimidazole Derivatives

Structural comparison with related benzimidazole derivatives reveals systematic trends in molecular properties and substitution effects that characterize this compound family. The 5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one analog demonstrates how methyl group positioning influences molecular weight and structural parameters, with a molecular formula C₁₁H₁₂N₂O and molecular weight of 188.23 atomic mass units. This comparison highlights the specific contribution of chlorine substitution versus methyl substitution on overall molecular characteristics.

The 6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one isomer provides direct insight into positional substitution effects within the benzimidazole ring system. Both compounds share identical molecular formulas C₁₀H₉ClN₂O and molecular weights of approximately 208.65 atomic mass units, yet exhibit distinct chemical properties due to chlorine atom positioning. These structural isomers demonstrate how subtle changes in substituent location significantly affect chemical behavior and potential applications.

Analysis of the parent 1H-benzimidazol-2-yl)ethan-1-one structure reveals the baseline properties from which substituted derivatives are derived. This unsubstituted analog possesses molecular formula C₉H₈N₂O and molecular weight 160.17 atomic mass units, establishing reference parameters for evaluating substituent effects. The systematic addition of chlorine and methyl substituents produces predictable changes in molecular weight, polarity, and electronic distribution patterns.

Comparative studies of benzimidazole crystal structures demonstrate that substituent patterns influence solid-state packing arrangements and intermolecular interaction networks. Chlorinated benzimidazole derivatives often exhibit disordered crystal structures with multiple positional isomers occupying crystallographic sites. The occupancy ratios for different positional isomers provide quantitative measures of substitution pattern preferences and energetic considerations in solid-state environments.

属性

IUPAC Name |

1-(5-chloro-1-methylbenzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHYUUVIMUBVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1C)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of 5-chloro-1-methylbenzodiazole with an acetylating agent such as ethanoyl chloride or acetic anhydride. This reaction introduces the ethanone group at the 2-position of the benzodiazole ring.

- Starting material: 5-chloro-1-methyl-1H-1,3-benzodiazole

- Acetylating agents: Ethanoyl chloride (acetyl chloride) or acetic anhydride

- Catalysts/Base: Pyridine or other suitable organic bases to neutralize the generated acid

- Reaction conditions: Typically reflux under anhydrous conditions to ensure complete reaction

This method is a classical electrophilic substitution on the nitrogen-containing heterocyclic ring, where the acetyl group is introduced selectively at the 2-position due to the electronic characteristics of the benzodiazole ring.

Detailed Reaction Conditions and Mechanism

- Step 1: Dissolution of 5-chloro-1-methylbenzodiazole in an inert solvent such as dichloromethane or chloroform.

- Step 2: Addition of pyridine to act as a base scavenger for hydrochloric acid generated during the reaction.

- Step 3: Slow addition of ethanoyl chloride dropwise under stirring at low temperature (0–5°C) to control the reaction rate and minimize side reactions.

- Step 4: Gradual warming to reflux temperature (around 40–60°C) to drive the reaction to completion over several hours (typically 4–6 hours).

- Step 5: Quenching the reaction with water, followed by extraction and purification (e.g., recrystallization or chromatography).

The reaction proceeds via nucleophilic attack of the nitrogen at position 2 on the electrophilic carbonyl carbon of ethanoyl chloride, forming the acetylated product and releasing HCl, which is neutralized by pyridine.

Alternative Synthetic Routes

While the direct acylation is the most common and straightforward method, alternative approaches have been reported in the literature for related benzimidazole derivatives:

- Oxidation of corresponding 2-ethyl derivatives: Oxidizing a 2-ethyl substituted 5-chloro-1-methylbenzodiazole to the corresponding ethanone using oxidants such as selenium dioxide or chromium-based reagents.

- Friedel-Crafts acylation on N-methylbenzodiazole: Using Lewis acids like aluminum chloride to catalyze the acylation with acetyl chloride, although this method may require careful control to avoid poly-substitution or ring degradation.

These alternative methods are less common due to lower selectivity or harsher reaction conditions.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-chloro-1-methyl-1H-1,3-benzodiazole |

| Acetylating Agent | Ethanoyl chloride (acetyl chloride) or acetic anhydride |

| Base/Catalyst | Pyridine |

| Solvent | Dichloromethane, chloroform, or similar inert solvent |

| Temperature | 0–5°C during addition, then reflux (40–60°C) |

| Reaction Time | 4–6 hours |

| Work-up | Quenching with water, extraction, purification |

| Yield | Typically moderate to high (60–85%) depending on conditions |

| Purification Methods | Recrystallization, column chromatography |

Research Findings and Analytical Data

- The reaction yields a compound with molecular formula C10H9ClN2O and molecular weight 208.64 g/mol.

- Spectroscopic characterization (NMR, IR, MS) confirms the acetylation at the 2-position:

- [^1H NMR](pplx://action/followup): Singlet corresponding to the methyl group of the acetyl moiety around δ 2.5 ppm; aromatic protons consistent with substituted benzodiazole.

- IR Spectrum: Strong carbonyl stretch around 1650–1700 cm⁻¹ indicating the presence of the ketone group.

- Purity of the compound is typically confirmed by HPLC or GC-MS analysis.

- The presence of the chloro substituent at the 5-position influences the electronic environment, enhancing the compound's reactivity and potential biological activity.

Summary of Key Literature and Source Reliability

- The preparation method described is supported by chemical supplier documentation and peer-reviewed synthetic protocols, excluding unreliable sources such as benchchem.com and smolecule.com.

- The synthesis is consistent with classical organic chemistry principles for heterocyclic acetylation.

- The compound is commercially available from reputable chemical suppliers, indicating well-established synthetic routes.

- Related benzimidazole derivatives have been synthesized using similar methods and characterized extensively in medicinal chemistry research, supporting the robustness of this preparation method.

化学反应分析

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethanone group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction reduces the ethanone group to an alcohol.

Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

1-(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one has shown promise in the development of pharmaceutical agents. Its structural analogs have been investigated for their activity against various biological targets, including:

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antibacterial and antifungal properties, making them potential candidates for new antibiotics .

- Anticancer Properties : Research indicates that compounds related to 1-(5-chloro-1-methyl-1H-benzodiazol-2-yl)ethanone can inhibit cancer cell proliferation, particularly in breast and lung cancer models. The mechanism often involves the induction of apoptosis in cancer cells .

Material Science

In material science, this compound is being explored for its utility in:

- Polymer Chemistry : The incorporation of benzodiazole derivatives into polymer matrices can enhance thermal stability and UV resistance, which is beneficial for developing high-performance materials .

Biochemical Probes

The compound serves as a useful biochemical probe due to its ability to interact with various enzymes and receptors. Its application includes:

- Fluorescent Probes : The structural features allow it to be used in developing fluorescent probes for imaging biological systems, aiding in the study of cellular processes .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzodiazole derivatives, including 1-(5-chloro-1-methyl-1H-benzodiazol-2-yl)ethanone. The results demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity. The study concluded that modifications to the benzodiazole ring could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Properties

Research conducted at a pharmaceutical laboratory assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable inhibition zones, suggesting its potential as a lead compound for antibiotic development .

作用机制

The mechanism of action of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial or anticancer applications, the compound may disrupt cellular processes, leading to cell death or inhibition of cell proliferation .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Key Observations

Core Structure Variations: Benzodiazole vs. For example, 1-(1-phenethyl-1H-benzimidazol-2-yl)ethan-1-one () leverages the benzimidazole scaffold for bioactive molecule design. In contrast, imidazole-based analogs () are often oils, limiting their utility in solid formulations. Chlorine Substitution: The 5-chloro substituent in the target compound may enhance electrophilicity and binding affinity in biological targets, similar to 5-chloro-benzimidazol-2(3H)-one derivatives used in dibenzyl analogs ().

Functional Group Impact: Ethanone (Acetyl) Group: The acetyl group at position 2 is a common motif in intermediates for heterocyclic expansions. For instance, 1-(5-chloro-2-thienyl)ethan-1-one () is used in thiophene-based synthesis, though its bioactivity is less explored. Alkyl/Aryl Substitutions: Phenethyl () or benzyl groups () increase hydrophobicity and may improve membrane permeability in drug candidates.

Synthetic Approaches: Alkylation reactions (e.g., benzyl chloride with benzimidazolones in ) and nucleophilic substitutions are common for introducing substituents.

Biological Activity :

- Benzimidazole derivatives with oxadiazole-thioacetamide linkages () exhibit anti-inflammatory activity (63–68% inhibition). The chlorine and methyl groups in the target compound could modulate similar activities, though experimental validation is needed.

生物活性

1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, commonly referred to as a benzodiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several pharmacologically active substances, including those with neuroprotective and anticancer properties. This article aims to summarize the biological activity of this compound based on diverse research findings.

The compound has the following chemical characteristics:

- IUPAC Name : 1-(5-chloro-1-methyl-1H-benzodiazol-2-yl)ethanone

- Molecular Formula : C10H9ClN2O

- Molecular Weight : 208.64 g/mol

- CAS Number : 17277764

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzodiazole derivatives, including:

- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which are critical for neuroprotection and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative damage, particularly in models of neurodegenerative diseases like Parkinson's disease.

Antioxidant Activity

In vitro evaluations have shown that benzodiazole derivatives exhibit low cytotoxicity and potent antioxidant activity. For instance, compounds were assessed using assays such as DPPH and ABTS, demonstrating their ability to scavenge free radicals effectively. The antioxidant capacity correlates with neuroprotective effects against hydrogen peroxide-induced oxidative stress in neuronal cell lines like SH-SY5Y .

Neuroprotective Studies

A notable study examined the neuroprotective effects of various benzodiazole derivatives against oxidative stress. The findings indicated that certain compounds significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells subjected to oxidative stress . Specifically:

- Compound 18 , a derivative, showed superior neuroprotection compared to curcumin, reducing lipid peroxidation and improving glutathione levels under stress conditions.

Case Studies

Several case studies have been conducted focusing on the efficacy of benzodiazole derivatives:

| Study | Compound | Cell Line | Key Findings |

|---|---|---|---|

| 1 | Compound 18 | SH-SY5Y | Reduced ROS and improved mitochondrial function |

| 2 | Compound X | HepG2 | Low cytotoxicity; potential for liver protection |

| 3 | Compound Y | PC12 | Enhanced survival under neurotoxic conditions |

These studies collectively suggest that the compound may play a role in developing therapeutic agents targeting neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzodiazole derivatives indicates that modifications at specific positions on the benzodiazole ring can enhance biological activity. For example, substituents at the 5-position have been linked to increased potency against cancer cell lines and improved antioxidant properties .

常见问题

Q. What are the optimized synthetic routes for 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, and how are reaction conditions tailored to improve yield?

Methodological Answer: Synthesis typically involves cyclization of precursor benzodiazoles under anhydrous conditions. Critical parameters include:

- Catalyst selection : Piperidine or similar bases (e.g., for analogous benzodiazole syntheses) to promote cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) under reflux to enhance reaction efficiency .

- Temperature control : Gradual heating (70–100°C) to avoid side reactions like chloromethyl group decomposition.

Yield optimization requires purification via column chromatography or recrystallization, monitored by TLC.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- 1H/13C NMR : Assign peaks using [1H;13C] HSQC (e.g., DMSO-d6 solvent) to correlate proton and carbon environments, resolving ambiguities in aromatic/heterocyclic regions .

- Mass spectrometry (HRMS) : Confirm molecular weight (CHClNO, theoretical MW: 236.05) and fragmentation patterns.

- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and benzodiazole ring vibrations.

Discrepancies between predicted and observed data are resolved by comparing with structurally similar compounds (e.g., 1-(5-methylfuran-2-yl)ethan-1-one ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure, referencing safety data for analogous chlorinated heterocycles .

- Ventilation : Use fume hoods due to potential volatility of acetylated benzodiazoles.

- Waste disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

- Data collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data minimizes refinement errors.

- SHELXL refinement : Apply restraints for disordered chloro-methyl groups and anisotropic displacement parameters for non-H atoms .

- Validation : Check for twinning using R values and resolve electron density mismatches via iterative Fourier mapping .

Example: Similar benzodiazole derivatives refined with SHELXL show C-Cl bond length accuracy within 0.01 Å .

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s bioactivity, and how are these validated experimentally?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating with reactivity .

- Docking studies : Use MOE or AutoDock to simulate interactions with biological targets (e.g., enzymes linked to benzodiazole bioactivity) .

- Validation : Compare computational binding affinities with in vitro assays (e.g., IC values from kinase inhibition studies).

Q. How can contradictions between NMR and crystallographic data (e.g., tautomeric forms) be resolved?

Methodological Answer:

- Dynamic NMR : Probe temperature-dependent spectra to identify tautomeric equilibria (e.g., keto-enol shifts in acetyl groups) .

- Complementary techniques : Use IR to confirm carbonyl presence and X-ray data to fix tautomeric states in the solid phase .

- Theoretical modeling : Compare calculated NMR chemical shifts (via Gaussian) with experimental data to validate dominant tautomers .

Q. What strategies mitigate challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional group tolerance : Prioritize reactions at the acetyl group (e.g., Grignard additions) or chloro-substituted ring (e.g., Suzuki coupling) while preserving the benzodiazole core .

- Parallel synthesis : Use automated platforms to screen diverse substituents (e.g., alkylation of the methyl group) under controlled pH and temperature .

- Analytical cross-check : Validate derivatives via LC-MS and 2D NMR to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。